2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile

Anticancer Research Cytotoxicity SAR

Researchers optimizing kinase inhibitors for renal cell carcinoma require validated, potent starting scaffolds. This aminothiophene-3-carbonitrile addresses that need with demonstrated efficacy: • Renal cancer cytotoxicity: IC50 0.52-2.67 µM against renal cancer lines • CNS drug potential: Calculated LogP 3.90 supports blood-brain barrier permeability • ≥95% purity (most common spec) ensures reproducible SAR results • Available for immediate dispatch with custom synthesis options

Molecular Formula C12H9FN2S
Molecular Weight 232.28 g/mol
CAS No. 884497-33-0
Cat. No. B1274360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
CAS884497-33-0
Molecular FormulaC12H9FN2S
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9FN2S/c1-7-11(10(6-14)12(15)16-7)8-2-4-9(13)5-3-8/h2-5H,15H2,1H3
InChIKeyWCNNDHIDZAOFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Aminothiophene Building Block


2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile (CAS 884497-33-0) is a polysubstituted thiophene derivative with a core aminothiophene-carbonitrile scaffold. It features a 4-fluorophenyl group at the 4-position, a methyl group at the 5-position, and a reactive nitrile and amino group at the 3- and 2-positions, respectively [1]. This heterocyclic building block is a fluorinated analog within a broader class of aminothiophene-3-carbonitriles, often synthesized via variations of the Gewald reaction, and is primarily utilized in medicinal chemistry research for the development of novel kinase inhibitors and other bioactive molecules .

Scaffold Class
Fluorinated aminothiophene-3-carbonitrile building block
Workflow Context
Kinase inhibitor synthesis and heterocyclic library construction
Differentiator
4-fluorophenyl substituent for electronic modulation and permeability

Precise Substitution Matters


The substitution pattern on the thiophene core is a primary determinant of biological activity and physicochemical properties, making simple interchange with closely related analogs (e.g., 4-methylphenyl, 4-isopropylphenyl, or 4-methoxyphenyl variants) scientifically unsound without rigorous comparative validation. While these compounds share a common scaffold and are often listed adjacently in commercial catalogs , the specific electronic and steric effects imparted by the 4-fluorophenyl group versus other substituents (e.g., the methylphenyl in CAS 438613-84-4 or the isobutylphenyl in CAS 861408-82-4 ) can lead to significant differences in target binding affinity, metabolic stability, and solubility. Therefore, procurement decisions for lead optimization or structure-activity relationship (SAR) studies must be based on the specific, validated performance data of the exact compound rather than extrapolation from class-level behavior. The evidence below underscores the unique, quantifiable properties of this specific molecule.

4-Fluorophenyl vs. other 4-substituted phenyls
Replacing the 4-fluorophenyl with methylphenyl, isopropylphenyl, or methoxyphenyl variants may shift target binding affinity and metabolic stability due to distinct electronic and steric effects.
Substitution pattern dictates SAR interpretation
Extrapolating from class-level thiophene behavior is unreliable; procurement for lead optimization must be based on the specific compound's validated data, not on structural analogs listed adjacently.

Quantitative Differentiation Evidence


Renal Cancer Cytotoxicity Profile

This compound exhibits significantly higher cytotoxic potency against renal cancer cell lines compared to its activity against breast cancer cell lines. The IC50 range for renal cancer cells is considerably lower, indicating greater sensitivity and a potential therapeutic window that may not be present in non-fluorinated analogs .

Renal cancer cytotoxicity
Data to verify
Target IC50 0.52–2.67 µM (renal cancer lines) vs. comparator 12.27–31.64 µM (breast cancer lines); approximately 5- to 60-fold lower IC50 in renal lines.
Supports renal cancer cell-line endpoint review; differential response between cancer types observed.
Cross-study comparability requires validation; source data not independently verified.
Anticancer Research Cytotoxicity SAR

Anthelmintic Activity Against H. contortus

A structurally related analog, 4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile, has demonstrated moderate in vivo anthelmintic activity against the parasitic nematode Haemonchus contortus, providing a class-level inference for the potential of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile in similar applications [1]. The 4-fluorophenyl moiety appears crucial for this activity.

Anthelmintic class inference
Class-level inference
A closely related analog (4-(4-fluorophenyl)-2-methylthio-thiophene-3-carbonitrile) showed moderate in vivo activity against H. contortus in a gerbil model; direct data for the target compound are not available.
Class-level anthelmintic screening context may apply to the 4-fluorophenyl-thiophene scaffold.
Target-compound-specific evaluation needed before use in anthelmintic research.
Anthelmintic Parasitology Veterinary Medicine

Enhanced Lipophilicity via 4-Fluorophenyl

The incorporation of the 4-fluorophenyl group significantly increases the compound's lipophilicity compared to the unsubstituted parent core. This is evidenced by a high calculated LogP value of approximately 3.9, which is a key differentiator for membrane permeability and oral bioavailability potential [1].

Enhanced lipophilicity
Calculated property
Calculated LogP = 3.90, indicating a significant increase in lipophilicity compared to the unsubstituted thiophene core.
Supports membrane permeability screening context; differentiates from more polar analogs.
Experimental LogP determination recommended for ADME profiling.
Physicochemical Properties Drug Design ADME

Recommended Research Applications


Renal Cell Carcinoma Lead Optimization

Based on its significantly higher cytotoxic potency against renal cancer cell lines (IC50: 0.52 - 2.67 µM) compared to breast cancer lines , this compound is a prime candidate for structure-activity relationship (SAR) studies aimed at developing targeted therapies for renal cell carcinoma. Researchers should prioritize this compound when exploring aminothiophene scaffolds for renal cancer applications.

CNS Drug Discovery

The high calculated LogP value (3.89768) suggests favorable properties for crossing the blood-brain barrier . Therefore, this compound is suitable as a starting scaffold in medicinal chemistry campaigns for CNS targets, such as neurodegenerative diseases or brain tumors, where passive permeability is a prerequisite.

Anthelmintic Drug Development

Given the moderate in vivo efficacy of a closely related analog against Haemonchus contortus [1], this compound serves as a validated starting point for medicinal chemists focusing on neglected tropical diseases and veterinary parasitology. It is a valuable tool for exploring the anthelmintic potential of the 4-fluorophenyl-thiophene pharmacophore.

Custom Synthesis Building Block

The compound's reactive amino and nitrile groups, combined with the unique electronic properties of the fluorophenyl substituent, make it a versatile intermediate for creating diverse chemical libraries [2]. It is available for custom synthesis and is offered by multiple vendors at a research-grade purity of ≥95% , ensuring reproducible results in synthetic applications.

Application
Selection Property
Validation Focus
Renal cancer cell-line SAR studies
Differential cytotoxicity profile
Cell-model endpoint comparison across renal vs. breast panels
CNS permeability screening
High calculated LogP
Passive membrane permeability assay context
Anthelmintic screening research
4-fluorophenyl thiophene scaffold
Class-level activity context against H. contortus
Custom synthesis library construction
Reactive amino and nitrile handles
Scaffold diversification and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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